Physicochemical Profile vs. Parent Sulfaguanidine
The N-acetylation of sulfaguanidine to produce Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- fundamentally alters key physicochemical parameters that govern experimental handling and biological availability. The target compound (CAS 19077-97-5) possesses a molecular weight of 256.28 g/mol, compared to 214.24 g/mol for the parent sulfaguanidine (CAS 57-67-0) [1][2]. This structural modification reduces the predicted aqueous solubility to 399.8 mg/L at 37.5°C for the target compound, representing an approximately 60% reduction from the 1000 mg/L at 25°C solubility reported for sulfaguanidine [1][2]. Additionally, the melting point increases substantially from 190-193°C for sulfaguanidine to 259-263°C for the acetylated derivative, indicating enhanced crystalline lattice stability that directly impacts formulation and storage considerations [1][3].
| Evidence Dimension | Physicochemical properties: molecular weight, aqueous solubility, melting point |
|---|---|
| Target Compound Data | Molecular weight: 256.28 g/mol; Predicted aqueous solubility: 399.8 mg/L at 37.5°C; Melting point: 259-263°C |
| Comparator Or Baseline | Sulfaguanidine (CAS 57-67-0): Molecular weight: 214.24 g/mol; Aqueous solubility: 1000 mg/L at 25°C; Melting point: 190-193°C |
| Quantified Difference | Molecular weight increase: 42.04 g/mol (19.6% increase); Solubility reduction: approximately 60% lower; Melting point increase: approximately 66-70°C higher |
| Conditions | Predicted solubility for target compound (calculated via pKa estimation model); experimentally determined values for sulfaguanidine (DrugFuture compendium); melting point ranges from supplier technical datasheets |
Why This Matters
The reduced aqueous solubility and higher melting point of the acetylated derivative directly impact experimental design for in vitro assays, requiring different solvent selection and preparation protocols compared to the parent sulfaguanidine, thereby necessitating compound-specific procurement rather than generic substitution.
- [1] ChemicalBook. N-[4-[[(Aminoiminomethyl)amino]sulfonyl]phenyl]acetamid. CAS: 19077-97-5. Melting point: 259-263°C; pKa: 10.87±0.70 (predicted); Water solubility: 399.8 mg/L (37.5°C). View Source
- [2] DrugFuture. Sulfaguanidine. CAS: 57-67-0. Solubility: 1 g in approximately 1000 mL water at 25°C. View Source
- [3] DrugFuture. Sulfaguanidine. CAS: 57-67-0. Melting point: 190-193°C (anhydrous). View Source
